molecular formula C17H18N4O5 B11551270 N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11551270
M. Wt: 358.3 g/mol
InChI Key: RWRXOCMTSDOKBX-DJKKODMXSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a methoxy group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-(4-methylphenyl)hydrazinecarboxamide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro and carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(4-hydroxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H18N4O5/c1-11-3-5-13(6-4-11)18-10-16(22)20-19-9-12-7-14(21(24)25)17(23)15(8-12)26-2/h3-9,18,23H,10H2,1-2H3,(H,20,22)/b19-9+

InChI Key

RWRXOCMTSDOKBX-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]

Origin of Product

United States

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